molecular formula C12H15N3 B2912357 4-N-Propylquinoline-4,8-diamine CAS No. 1558512-88-1

4-N-Propylquinoline-4,8-diamine

Cat. No. B2912357
CAS RN: 1558512-88-1
M. Wt: 201.273
InChI Key: GCVKZOGQZADBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-N-Propylquinoline-4,8-diamine (4PQ) is a chemical compound that has been extensively studied for its potential use in various scientific research applications. It is a derivative of quinoline and has been found to have several unique properties that make it an ideal candidate for use in laboratory experiments.

Scientific Research Applications

Quorum Sensing Inhibition

Quorum sensing (QS) is a communication system used by bacteria to coordinate group behaviors. Inhibiting QS can be a promising strategy to combat bacterial pathogens without relying solely on antibiotics. Researchers have designed novel hybrid compounds that target the PQS (Pseudomonas quinolone signal)-dependent QS of Pseudomonas aeruginosa, a multidrug-resistant and highly virulent pathogen. Among these compounds, 4-N-Propylquinoline-4,8-diamine derivatives exhibited significant anti-QS activity, making them potential candidates for combating P. aeruginosa infections .

Antibiofilm Activity

Biofilm formation by bacteria contributes to their persistence and resistance to antibiotics. Compound 15, derived from 4-N-Propylquinoline-4,8-diamine, displayed potent antibiofilm effects. It reduced biofilm formation by nearly 50% and pre-formed biofilm masses by 25%. These findings highlight the compound’s potential in preventing and eradicating bacterial biofilms .

Antivirulence Properties

Virulence factors play a crucial role in bacterial pathogenesis. Compound 23, another derivative of 4-N-Propylquinoline-4,8-diamine, exhibited significant antivirulence effects. It reduced pyocyanin synthesis (a virulence marker) by over 70%. Targeting virulence mechanisms could provide an alternative approach to managing bacterial infections .

Industrial Applications

Quinoline derivatives, including 4-N-Propylquinoline-4,8-diamine, have applications in industrial chemistry. They serve as intermediates in the synthesis of various compounds, such as dyes, agrochemicals, and pharmaceuticals. Their versatile reactivity makes them valuable building blocks for organic synthesis .

Nylon Materials

Diamines play a crucial role in the production of nylon polymers. While 4-N-Propylquinoline-4,8-diamine itself may not be directly used, understanding its synthetic pathways and related diamines contributes to the development of bio-based nylon materials .

Drug Discovery

Quinoline derivatives have been explored as scaffolds for drug discovery. Although specific applications of 4-N-Propylquinoline-4,8-diamine in drug development are not widely documented, its structural features make it an interesting candidate for further exploration in medicinal chemistry .

properties

IUPAC Name

4-N-propylquinoline-4,8-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-7-14-11-6-8-15-12-9(11)4-3-5-10(12)13/h3-6,8H,2,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVKZOGQZADBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C2C=CC=C(C2=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Propylquinoline-4,8-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.